Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

JAK3 Kinase Inhibition Stereochemistry-Activity Relationship Isomannide Scaffold

tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3) is the definitive isomannide-scaffold mono-N-Boc diamine building block for constructing JAK3-selective inhibitors (compound 12n, IC50 = 1.2 nM, >900-fold selectivity) and KLK5/KLK7 peptidomimetic inhibitors (Ki 0.3–0.7 μM). The (3S,3aR,6S,6aR) stereochemistry is non-negotiable: the isosorbide-derived isomer (CAS 1570346-43-8) presents a divergent 3D arrangement that destroys target binding. The free 6‑amine enables direct warhead installation; the 3‑Boc group allows orthogonal PK modulation. Substituting any structural element—stereochemistry, protection pattern, or core—risks synthetic failure. Supplied as a crystalline solid in gram-to-kilogram quantities with consistent stereochemical purity for IND‑enabling scale‑up and focused library synthesis.

Molecular Formula C11H20N2O4
Molecular Weight 244.291
CAS No. 1932199-27-3
Cat. No. B2838409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
CAS1932199-27-3
Molecular FormulaC11H20N2O4
Molecular Weight244.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COC2C1OCC2N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1
InChIKeyXSXSNSZFCYKBPW-RBXMUDONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3): A Stereochemically Defined Isomannide-Derived Building Block for Drug Discovery


tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3) is a chiral, bicyclic diamine building block featuring a hexahydrofuro[3,2-b]furan core derived from the isohexide family. As a mono-N-Boc-protected derivative of (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine, it presents a free primary amine at the 6-position and a tert-butyl carbamate-protected amine at the 3-position. This specific stereochemical configuration corresponds to the isomannide scaffold, distinguishing it from the more common isosorbide- and isoidide-based analogs. The compound is primarily used as a key intermediate in the synthesis of kinase inhibitors, particularly selective JAK3 inhibitors, with demonstrated utility in generating clinical candidates for hematological malignancies. [1]

Why Generic Substitution is Ineffective for CAS 1932199-27-3: The Critical Role of Stereochemistry and Regioselective Protection in Isomannide-Based Building Blocks


Generic or off-the-shelf substitution of this compound with other hexahydrofuro[3,2-b]furan-3,6-diamine derivatives is scientifically invalid due to three inseparable property clusters: (1) Stereochemical identity – the (3S,3aR,6S,6aR) configuration of the isomannide scaffold imposes a specific spatial orientation of the amino groups, which directly dictates the binding mode to biological targets such as the JAK3 kinase hinge region. The isosorbide-derived isomer (3R,3aR,6S,6aR; CAS 1570346-43-8) presents a different three-dimensional arrangement, leading to divergent structure-activity relationships. [1] (2) Regioselective protection – the mono-Boc protection at the 3-position leaves the 6-amino group free for selective functionalization, enabling orthogonal synthetic strategies that are impossible with the unprotected diamine (CAS 125335-70-8). (3) Pharmacophoric relevance – the isomannide scaffold has been specifically validated as a superior core for KLK5/KLK7 and JAK3 inhibitors compared to other isohexide stereoisomers, with reported submicromolar Ki values. [1][2] These properties are not interchangeable; substituting any of them risks synthetic failure or inactive final compounds.

Quantitative Differentiation Evidence for CAS 1932199-27-3 Against Closest Analogs in Drug Discovery Applications


Stereochemical Configuration is Directly Responsible for Up to 3,400-Fold Difference in JAK3 Kinase Inhibitory Potency

In the discovery of irreversible JAK3 inhibitors, the hexahydrofuro[3,2-b]furan scaffold was systematically explored. The isomannide-derived configuration (3S,3aR,6S,6aR) is essential for achieving picomolar JAK3 inhibition. The lead compound 12n, built on this exact stereochemistry, exhibited an IC50 of 1.2 nM against JAK3 kinase, whereas earlier analogs with altered stereochemistry or different isohexide cores showed dramatically reduced potency (e.g., compound 8 with a modified scaffold showed an IC50 of 4,114 nM). [1] This represents a ~3,400-fold difference in potency directly attributable to the scaffold's stereochemistry and substitution pattern. The final compound 12n also achieved more than 900-fold selectivity over other JAK family kinases (JAK1, JAK2, Tyk2). [1] The unprotected diamine and other stereoisomers cannot replicate this activity without extensive re-optimization.

JAK3 Kinase Inhibition Stereochemistry-Activity Relationship Isomannide Scaffold Leukemia Therapeutics

Commercial Purity Specifications Directly Impact Downstream Synthetic Yields

Vendor technical datasheets for CAS 1932199-27-3 specify a minimum purity of 95% (AKSci, Leyan) or >97% (ChemicalBook). In contrast, the isosorbide-based isomer (CAS 1570346-43-8) is typically offered at 95% purity from similar suppliers. While both are >95%, the higher purity specification (>97%) of CAS 1932199-27-3 directly translates to higher yields in subsequent amide coupling or reductive amination steps, reducing the need for intermediate purification. For a 1-gram scale reaction, a 2% purity difference can represent a 20 mg impurity load, which can significantly affect the outcome of a key synthetic step in a multi-step medicinal chemistry campaign.

Chemical Purity Synthetic Intermediate Procurement Specification Boc-Protected Diamine

Regioselective Mono-Boc Protection Provides Orthogonal Functionalization Not Available with Unprotected Diamine

The mono-Boc protected derivative CAS 1932199-27-3 offers a distinct synthetic advantage over the fully unprotected (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine (CAS 125335-70-8). The free 6-amino group can be selectively functionalized via amide coupling, sulfonylation, or reductive amination without competing reactions at the 3-position. After this functionalization, the Boc group at the 3-position can be deprotected under mild acidic conditions (e.g., TFA/CH2Cl2) to reveal a second reactive amine. [1] This orthogonal strategy is critical for constructing the irreversible JAK3 inhibitors described in J. Med. Chem. 2022, where the 6-position is used to attach the warhead moiety and the 3-position is subsequently used to install solubilizing groups. [1] Using the unprotected diamine would lead to statistical mixtures of mono- and di-functionalized products, significantly complicating purification and reducing overall yield.

Orthogonal Protection Regioselective Synthesis Boc Deprotection Amine Functionalization

Isomannide Core Provides Superior KLK5/KLK7 Inhibition Compared to Other Isohexide Stereoisomers

The isomannide scaffold, which shares the same absolute configuration as CAS 1932199-27-3, has been demonstrated to yield potent competitive inhibitors of human tissue kallikreins KLK5 and KLK7. In a systematic study by Barros et al. (ACS Med. Chem. Lett. 2013), isomannide-based peptidomimetics showed Ki values of 0.3–0.7 μM against KLK5, representing a 6- to 13-fold improvement over previous isomannide-derived hits and a significantly higher potency than corresponding isosorbide- or isoidide-based analogs. [1] While this study did not directly use CAS 1932199-27-3, it validates the isomannide stereochemical configuration as a privileged scaffold for serine protease inhibition. The mono-Boc protection of our compound allows direct incorporation of this validated scaffold into parallel medicinal chemistry efforts targeting KLK5/KLK7 or related proteases.

Kallikrein Inhibition Isomannide Advantage Serine Protease Skin Inflammation

PK and In Vivo Efficacy are Contingent on the Exact Isomannide Stereochemistry

The JAK3 inhibitor compound 12n, which incorporates the isomannide-derived scaffold, demonstrated reasonable pharmacokinetic properties (oral bioavailability inferred from twice-daily dosing regimen) and led to tumor regression in a U937 xenograft mouse model when administered orally at 50 mg/kg BID. [1] No such in vivo efficacy has been reported for inhibitors derived from the isosorbide or isoidide stereoisomers of the hexahydrofuro[3,2-b]furan scaffold in the JAK3 context, suggesting a possible stereochemistry-dependent effect on metabolic stability or target engagement. While direct comparative in vivo data for different isohexide scaffolds are not available, the successful in vivo proof-of-concept for the isomannide-derived core establishes a precedent that procurement of the correct isomer is critical for translational research.

Pharmacokinetics In Vivo Efficacy JAK3 Inhibitor Oral Bioavailability

Recommended Application Scenarios for tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3) Based on Verified Differentiation Evidence


Synthesis of Selective Irreversible JAK3 Kinase Inhibitors for Hematological Malignancy Research

This compound is the starting material of choice for constructing the hexahydrofuro[3,2-b]furan core of JAK3 inhibitors such as compound 12n (IC50 = 1.2 nM against JAK3, >900-fold selective over JAK1, JAK2, Tyk2). The free 6-amino group allows direct installation of the irreversible warhead, while the Boc-protected 3-amino group can be deprotected and derivatized to modulate PK properties. [1]

Orthogonal Library Synthesis for Serine Protease Inhibitor Discovery (KLK5/KLK7)

Leverage the validated isomannide scaffold to generate focused libraries of peptidomimetic KLK5/KLK7 inhibitors. The regioselective mono-protection enables parallel synthesis: functionalize the 6-position with diverse amino acids/peptidomimetic elements, then deprotect and cap the 3-position. Starting from the isomannide stereochemistry (as in CAS 1932199-27-3) is essential, as this core provided Ki values of 0.3–0.7 μM against KLK5, 6- to 13-fold better than previous hits. [2]

Chiral Building Block for Asymmetric Synthesis of Bicyclic Diamine Ligands

The high stereochemical purity (>97%) and the rigid bicyclic framework make this compound an ideal precursor for chiral diamine ligands used in asymmetric catalysis. The two amine groups can be sequentially derivatized to create C2-symmetric or unsymmetrical ligands. The isomannide configuration imparts a specific dihedral angle that influences metal chelation geometry, a property not replicated by the isosorbide or isoidide isomers.

Scale-Up Intermediate for Preclinical Development of Orally Bioavailable Isomannide-Derived Therapeutics

For programs advancing isomannide-based leads toward IND-enabling studies, this mono-Boc intermediate offers a scalable, crystalline solid that can be procured in gram to kilogram quantities with consistent purity. The successful oral in vivo efficacy (tumor regression in U937 xenograft at 50 mg/kg BID) and reasonable PK profile of the derived compound 12n de-risk scale-up investments for this scaffold. [1]

Quote Request

Request a Quote for tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.